molecular formula C13H15N3O2 B6529622 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 942812-20-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No. B6529622
CAS RN: 942812-20-6
M. Wt: 245.28 g/mol
InChI Key: XMSYYELREGPPPI-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide, also known as 4-Methoxy-N-methylpyrazole-5-carboxamide (4-MMP), is a small molecule that has been extensively studied for its potential applications in scientific research. 4-MMP is a pyrazole-based compound that is structurally related to the pyrazole-3-carboxylic acid (3-PCA). 4-MMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP has been found to be a potent inhibitor of a variety of other enzymes, including phospholipase A2, lipoxygenase, and 12-lipoxygenase.

Scientific Research Applications

4-MMP has been extensively studied for its potential applications in scientific research. 4-MMP has been found to be a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has been used in a variety of studies to investigate the role of these enzymes in inflammation and cancer. 4-MMP has also been used in the study of neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 4-MMP has also been studied for its potential use in the treatment of arthritis, asthma, and other inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-MMP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP is thought to bind to the active site of COX-2 and inhibit its activity, thus preventing the formation of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-MMP has been found to have a variety of biochemical and physiological effects. 4-MMP has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal studies, 4-MMP has been found to reduce inflammation, reduce tumor growth, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-MMP in laboratory experiments has several advantages. 4-MMP is a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of 4-MMP in laboratory experiments. 4-MMP is not water soluble and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, 4-MMP is a relatively expensive compound and is not available in large quantities.

Future Directions

The potential applications of 4-MMP are vast and there are many future directions that could be explored. One potential avenue of research is to explore the use of 4-MMP in the treatment of neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Another potential area of research is to investigate the use of 4-MMP in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research could be conducted to explore the potential of 4-MMP as an anti-tumor agent. Finally, further research could be conducted to explore the potential of 4-MMP as an antioxidant agent.

Synthesis Methods

4-MMP has been synthesized using a variety of methods, including the reaction of 4-methoxybenzamide with 1,3-dimethyl-1H-pyrazol-5-yl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 70°C. The reaction is typically complete within 24 hours, yielding 4-MMP in yields of up to 95%.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYYELREGPPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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